4-Chloro-2,5-diisopropoxynitrobenzene
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Overview
Description
4-Chloro-2,5-diisopropoxynitrobenzene is an organic compound with the molecular formula C12H16ClNO4. It is characterized by a benzene ring substituted with a chlorine atom, two isopropoxy groups, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-diisopropoxynitrobenzene typically involves the nitration of 4-chloro-2,5-diisopropoxybenzene. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of large-scale reactors and precise monitoring of reaction parameters to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-diisopropoxynitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as iron and hydrochloric acid.
Substitution: Substitution reactions often involve halogenation or nitration processes.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Chloro-2,5-diisopropoxynitrobenzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of biological systems and processes.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-Chloro-2,5-diisopropoxynitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The compound's nitro group plays a crucial role in its reactivity, influencing its behavior in biological systems and chemical reactions.
Comparison with Similar Compounds
4-Chloro-2,5-diisopropoxynitrobenzene is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,5-Diisopropoxy-4-nitrochlorobenzene: Similar structure but different positions of substituents.
1-Chloro-2,5-bis(1-methylethoxy)-4-nitrobenzene: Another isomer with different functional groups.
These compounds share similarities in their chemical structure but differ in their reactivity and applications.
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Properties
CAS No. |
65879-43-8 |
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Molecular Formula |
C12H16ClNO4 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
1-chloro-4-nitro-2,5-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H16ClNO4/c1-7(2)17-11-6-10(14(15)16)12(5-9(11)13)18-8(3)4/h5-8H,1-4H3 |
InChI Key |
ANYDHFJLAAOZED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1[N+](=O)[O-])OC(C)C)Cl |
Origin of Product |
United States |
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